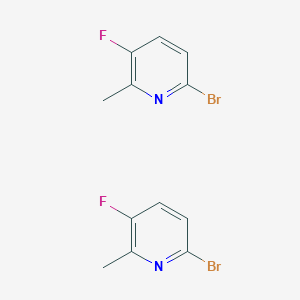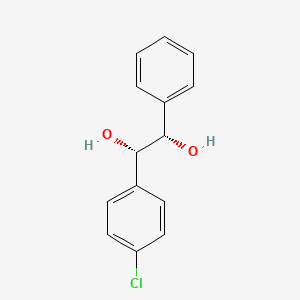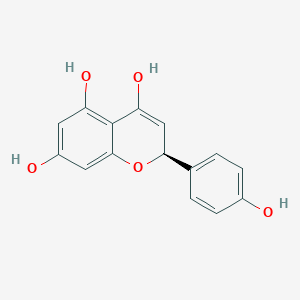
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the use of 4-hydroxyacetophenone and resorcinol as starting materials, which undergo a condensation reaction followed by cyclization to form the desired flavonoid structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Chemical synthesis on an industrial scale often employs optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoids.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a standard for analytical methods.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits the growth of pathogens.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and neuroprotective activities.
Uniqueness
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
571204-18-7 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2H-chromene-4,5,7-triol |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,13,16-19H/t13-/m0/s1 |
InChI Key |
BHMVIRBTTGMWOT-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C=C(C3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
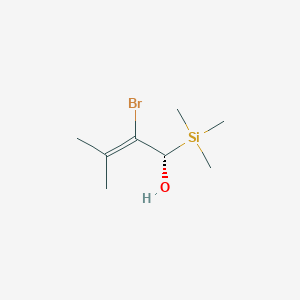
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
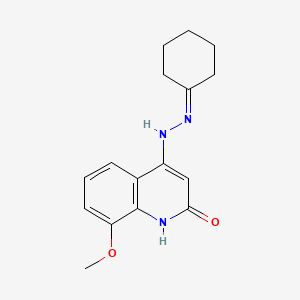
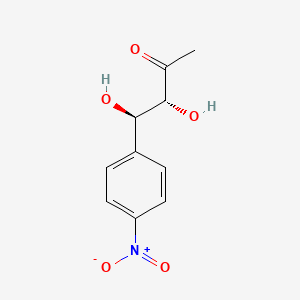

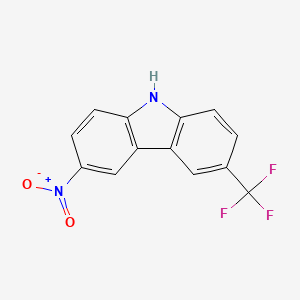
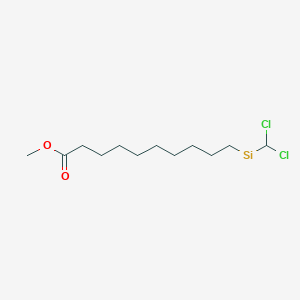
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
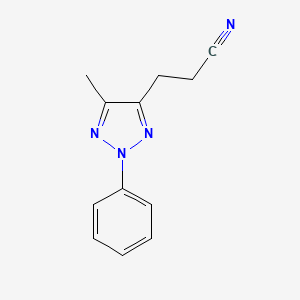
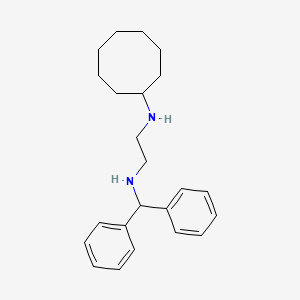
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
